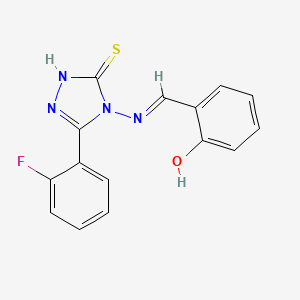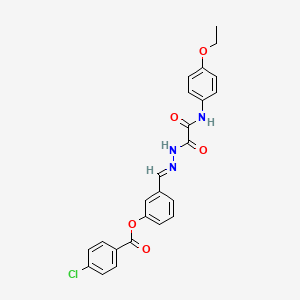![molecular formula C19H21N5OS B12028555 4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12028555.png)
4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
准备方法
合成路线和反应条件
4-({(E)-[4-(戊氧基)苯基]亚甲基}氨基)-5-(2-吡啶基)-4H-1,2,4-三唑-3-硫醇的合成通常涉及多个步骤,从容易获得的起始原料开始。一种常见的合成路线包括将4-(戊氧基)苯甲醛与2-吡啶基肼缩合以形成相应的腙。然后在酸性条件下将该中间体与硫代碳酰肼环化,得到所需的三唑衍生物。
工业生产方法
该化合物的工业生产方法可能涉及优化合成路线,以最大限度地提高产量并降低成本。这可能包括使用连续流动反应器,它可以更好地控制反应条件,并提高合成的效率。
化学反应分析
反应类型
4-({(E)-[4-(戊氧基)苯基]亚甲基}氨基)-5-(2-吡啶基)-4H-1,2,4-三唑-3-硫醇可以发生各种类型的化学反应,包括:
氧化: 硫醇基可以被氧化形成二硫化物或磺酸。
还原: 亚胺基可以被还原形成相应的胺。
取代: 三唑环可以发生亲核取代反应,尤其是在3位。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂。
取代: 可以在碱性条件下使用胺或硫醇等亲核试剂。
主要产物
这些反应形成的主要产物取决于所使用的具体条件。例如,硫醇基的氧化可以生成二硫化物,而亚胺基的还原可以生成相应的胺。
科学研究应用
化学: 它可以用作合成更复杂分子的构建块。
生物学: 它已显示出作为抗菌剂和抗癌剂的潜力。
医药: 它可能用于开发治疗各种疾病的新药。
工业: 它可以用于开发具有独特性能的新材料。
作用机制
4-({(E)-[4-(戊氧基)苯基]亚甲基}氨基)-5-(2-吡啶基)-4H-1,2,4-三唑-3-硫醇的作用机制涉及其与各种分子靶标的相互作用。例如,它可以通过与活性位点结合来抑制某些酶的活性。所涉及的确切途径可能因所研究的具体生物活性而异。
相似化合物的比较
类似化合物
- 4-({(E)-[4-(甲氧基)苯基]亚甲基}氨基)-5-(2-吡啶基)-4H-1,2,4-三唑-3-硫醇
- 4-({(E)-[4-(乙氧基)苯基]亚甲基}氨基)-5-(2-吡啶基)-4H-1,2,4-三唑-3-硫醇
独特性
4-({(E)-[4-(戊氧基)苯基]亚甲基}氨基)-5-(2-吡啶基)-4H-1,2,4-三唑-3-硫醇与类似化合物相比的独特之处在于其官能团的独特组合,这可以赋予其独特的生物活性及化学反应性。例如,戊氧基可能增强其亲脂性,这可能提高其穿过细胞膜并与细胞内靶标相互作用的能力。
属性
分子式 |
C19H21N5OS |
|---|---|
分子量 |
367.5 g/mol |
IUPAC 名称 |
4-[(E)-(4-pentoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H21N5OS/c1-2-3-6-13-25-16-10-8-15(9-11-16)14-21-24-18(22-23-19(24)26)17-7-4-5-12-20-17/h4-5,7-12,14H,2-3,6,13H2,1H3,(H,23,26)/b21-14+ |
InChI 键 |
SERCBIWFHZHHTK-KGENOOAVSA-N |
手性 SMILES |
CCCCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3 |
规范 SMILES |
CCCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-Bromophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028477.png)

![3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028499.png)
![5-(3-methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12028507.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12028509.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12028511.png)
![ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12028517.png)
![1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028518.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12028523.png)
![(5Z)-3-(1,3-Benzodioxol-5-ylmethyl)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12028528.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12028530.png)

![(3Z)-1-benzyl-5-bromo-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12028548.png)
